molecular formula C10H7FN2O2 B1341672 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 114067-97-9

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1341672
M. Wt: 206.17 g/mol
InChI Key: SOGAKFHVIAQANZ-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as those containing a 4-fluorophenyl group, are often used in medicinal chemistry due to the unique properties of fluorine . Imidazole is a five-membered ring structure commonly found in many important biological compounds, including certain amino acids .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy . These techniques can provide information about the types of bonds present in the molecule.


Chemical Reactions Analysis

Fluorinated pyrazoles can participate in various chemical reactions, including addition reactions, cyclization, and reactions with hydrocarbons and salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point of a similar compound, 4-Fluorophenylboronic acid, is reported to be between 160-165°C .

Scientific Research Applications

  • 4-Fluorophenylboronic acid :

  • 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB) :

    • Application: This compound was synthesized and its structure was confirmed using Single Crystal X-Ray Diffraction (SC-XRD) technique .
    • Method: The compound was synthesized and its structure was studied using the SC-XRD technique. Hirshfeld surface inspection was carried out to explore the non-covalent interactions responsible for crystal packing .
    • Results: The study found that two crystallographically different molecules are present in the asymmetric unit .
  • Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride :

    • Application: This compound demonstrates multistimuli-responsive chromic behaviors and photomodulable fluorescence . It has potential applications in smart windows, sensors, and bionic manufacturing .
    • Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and the compound demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
    • Results: The chromic and fluorescent properties of the compound endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
  • 4-Fluorophenylboronic acid :

    • Application: It is used in the synthesis of various chemical compounds and to make novel biologically active terphenyls .
    • Method: The specific method of application would depend on the synthesis procedure being followed .
    • Results: The outcomes would vary based on the specific synthesis procedure and the compounds being synthesized .
  • 1-(4-fluorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole :

    • Application: This compound exhibited significant biological activity .
    • Method: The specific method of application would depend on the biological assay being performed .
    • Results: The outcomes would vary based on the specific biological assay and the biological system being studied .
  • 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride :

    • Application: This compound demonstrates multistimuli-responsive chromic behaviors and photomodulable fluorescence . It has potential applications in smart windows, sensors, and bionic manufacturing .
    • Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and the compound demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
    • Results: The chromic and fluorescent properties of the compound endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives :

    • Application: These compounds were reported as antiviral agents .
    • Method: The specific method of application would depend on the biological assay being performed .
    • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For example, 4-Fluorophenylboronic acid is reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of fluorinated compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

1-(4-fluorophenyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGAKFHVIAQANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589607
Record name 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid

CAS RN

114067-97-9
Record name 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114067-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Crude 1-(4-fluoro-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester (175 mmol) was dissolved in 450 mL dioxane and 450 mL 2N sodium hydroxide solution. The reaction mixture was refluxed for 2 h. Charcoal (1 g, Norit SA II) was added and reflux was continued for another 20 min. The mixture was filtered hot and washed with 50 mL 2N sodium hydroxide solution. The filtrate was treated with 550 mL 2N HCl and stirred at room temperature overnight. The solid material was filtered off and dried at 50° C. and 15 mbar. The desired compound was obtained as an off-white solid (28 g, 78%), MS: m/e 205.1 (M−H).
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175 mmol
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450 mL
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Yield
78%

Synthesis routes and methods II

Procedure details

Crude 1-(4-fluoro-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester is dissolved in dioxane and sodium hydroxide solution. The reaction mixture is refluxed for about 2 h. Charcoal is added and reflux is continued. The desired compound 1-(4-fluoro-phenyl)-1H-imidazole-4-carboxylic acid is obtained.
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